molecular formula C28H19NO3 B4063443 N-(1,2-dihydro-5-acenaphthylenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide

N-(1,2-dihydro-5-acenaphthylenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No. B4063443
M. Wt: 417.5 g/mol
InChI Key: NACXOSGDNQGKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dihydro-5-acenaphthylenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide, also known as DACB, is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been developed for its ability to interact with biological systems and has been studied for its potential use in a variety of research areas.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Ultrasound-Promoted Synthesis and Cytotoxic Activity : A study demonstrated the use of ultrasound irradiation for the rapid synthesis of novel thiazole derivatives bearing a coumarin nucleus. This method underlines the importance of such compounds in medicinal chemistry, with specific derivatives showing potent cytotoxic activities against certain cell lines (Gomha & Khalil, 2012).

  • Antioxidant Properties : Research on salicylic acid derivatives, including those related to the chromen-3-yl structure, highlights their significant antioxidant properties. These compounds were synthesized and evaluated for their ability to impede oxidative stress, indicating potential applications in disease prevention (Poojari et al., 2016).

Material Science and Luminescence

  • Metal–Organic Frameworks (MOFs) : The synthesis and structural analysis of carboxylate-assisted ethylamide metal–organic frameworks explore their thermostability and luminescence properties. Such studies open pathways for the development of materials with potential applications in sensing, catalysis, and light-emitting devices (Sun et al., 2012).

Bioactivity and Pharmacological Potential

  • Synthesis and Biological Evaluation : The synthesis of various N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides showcases the exploration of potential biological applications. These compounds were screened for enzyme inhibition activities, revealing their relevance in drug discovery and medicinal chemistry (Saeed et al., 2015).

properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-3-(2-oxochromen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19NO3/c30-27(29-24-14-13-18-12-11-17-6-4-9-22(24)26(17)18)21-8-3-7-19(15-21)23-16-20-5-1-2-10-25(20)32-28(23)31/h1-10,13-16H,11-12H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACXOSGDNQGKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=CC(=C4)C5=CC6=CC=CC=C6OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,2-dihydro-5-acenaphthylenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 2
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N-(1,2-dihydro-5-acenaphthylenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 3
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N-(1,2-dihydro-5-acenaphthylenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 4
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N-(1,2-dihydro-5-acenaphthylenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(1,2-dihydro-5-acenaphthylenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(1,2-dihydro-5-acenaphthylenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide

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